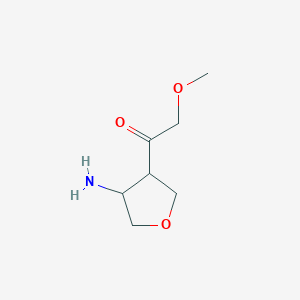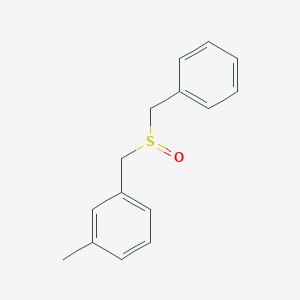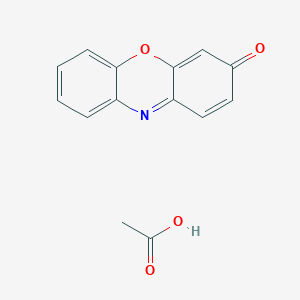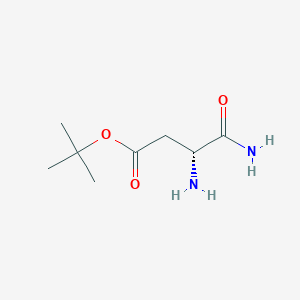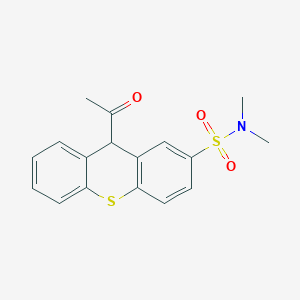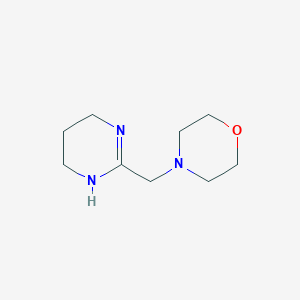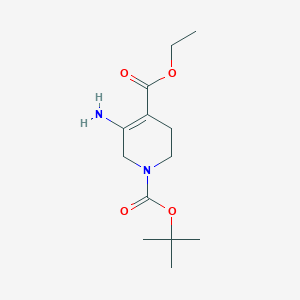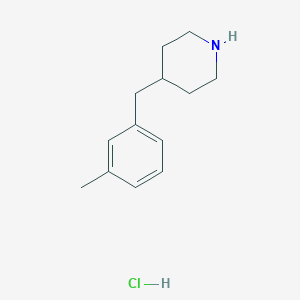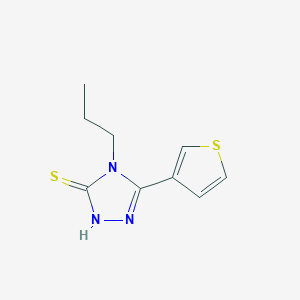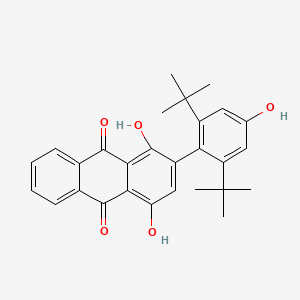
2-(2,6-Di-tert-butyl-4-hydroxyphenyl)-1,4-dihydroxyanthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,6-Di-tert-butyl-4-hydroxyphenyl)-1,4-dihydroxyanthracene-9,10-dione is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of anthracene and phenol derivatives, which contribute to its distinct chemical behavior and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Di-tert-butyl-4-hydroxyphenyl)-1,4-dihydroxyanthracene-9,10-dione typically involves the reaction of anthracene derivatives with phenolic compounds under controlled conditions. One common method includes the use of 2,6-di-tert-butyl-4-hydroxybenzaldehyde and 1,4-dihydroxyanthraquinone as starting materials. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,6-Di-tert-butyl-4-hydroxyphenyl)-1,4-dihydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety back to hydroquinone.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenolic and anthracene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted anthracene compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(2,6-Di-tert-butyl-4-hydroxyphenyl)-1,4-dihydroxyanthracene-9,10-dione has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential antioxidant properties and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the context of oxidative stress-related diseases.
Industry: Utilized as a stabilizer in polymers and other materials to enhance their durability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 2-(2,6-Di-tert-butyl-4-hydroxyphenyl)-1,4-dihydroxyanthracene-9,10-dione involves its ability to donate and accept electrons, making it an effective antioxidant. The compound can scavenge free radicals and prevent oxidative damage to cells and materials. Its molecular targets include reactive oxygen species (ROS) and other free radicals, which it neutralizes through redox reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6-Di-tert-butyl-4-hydroxyphenyl acetate
- 2,6-Di-tert-butyl-4-hydroxymethylphenol
- 2,6-Di-tert-butyl-4-methoxyphenol
Uniqueness
Compared to similar compounds, 2-(2,6-Di-tert-butyl-4-hydroxyphenyl)-1,4-dihydroxyanthracene-9,10-dione stands out due to its unique combination of anthracene and phenol moieties
Eigenschaften
Molekularformel |
C28H28O5 |
|---|---|
Molekulargewicht |
444.5 g/mol |
IUPAC-Name |
2-(2,6-ditert-butyl-4-hydroxyphenyl)-1,4-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C28H28O5/c1-27(2,3)18-11-14(29)12-19(28(4,5)6)21(18)17-13-20(30)22-23(26(17)33)25(32)16-10-8-7-9-15(16)24(22)31/h7-13,29-30,33H,1-6H3 |
InChI-Schlüssel |
SNCAKOZIFNOZHM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1C2=CC(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)C(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


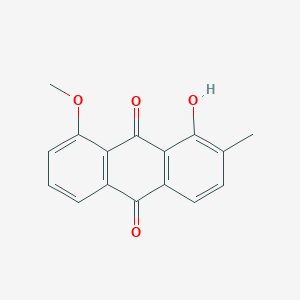
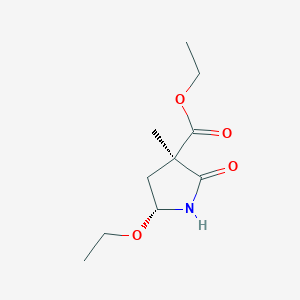
![2-Methyl-1-[10-[(2-methylquinolin-4-yl)amino]decyl]quinolin-1-ium-4-amine;chloride](/img/structure/B13149304.png)
![Tert-butyl 4-(5-isopropoxy-2-methyl-4-(4-(spiro[cyclopropane-1,3'-indoline]-1'-yl)-5-(trifluoromethyl)pyrimidin-2-ylamino)phenyl)piperidine-1-carboxylate](/img/structure/B13149317.png)
